molecular formula C8H10BrNO2 B597464 5-Bromo-2-ethoxy-3-methoxypyridine CAS No. 1241752-31-7

5-Bromo-2-ethoxy-3-methoxypyridine

Katalognummer B597464
CAS-Nummer: 1241752-31-7
Molekulargewicht: 232.077
InChI-Schlüssel: PMFQDAPOKQNRHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-ethoxy-3-methoxypyridine is a chemical compound with the molecular formula C8H10BrNO2 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethoxy-3-methoxypyridine is represented by the formula C8H10BrNO2 . The compound has a molecular weight of 232.08 .


Physical And Chemical Properties Analysis

5-Bromo-2-ethoxy-3-methoxypyridine is a solid at room temperature . It has a molecular weight of 232.08 .

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “5-Bromo-2-ethoxy-3-methoxypyridine” has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives were evaluated as potential inhibitors of the α-glucosidase enzyme .
  • Methods of Application or Experimental Procedures: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out . Unfortunately, the specific experimental procedures and technical details were not provided in the source .
  • Results or Outcomes: Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activities in the range of IC50 = 12.4–103.2 μM . Inhibitory results were compared with the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) . Compounds 1 (IC50 = 37.82 ± 0.08 μM), 9 (IC50 = 37.76 ± 0.05 μM), 12 (IC50 = 24.96 ± 0.09 μM), 16 (IC50 = 21.15 ± 0.08 μM) and 17 (IC50 = 8.34 ± 0.02 μM) showed excellent inhibition as compared to the standard drug acarbose . Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .

Application in Synthesis of αvβ3 Antagonist

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “5-Bromo-2-methoxypyridine” has been used as a building block for the β-alanine moiety of an αvβ3 antagonist .
  • Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
  • Results or Outcomes: The synthesis of a potent αvβ3 antagonist was achieved .

Application in Synthesis of Somatostatin sst 3 Receptor Antagonist

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “5-Bromo-2-methoxypyridine” has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
  • Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
  • Results or Outcomes: The synthesis of a potent and selective somatostatin sst 3 receptor antagonist was achieved .

Application in Synthesis of αvβ3 Antagonist

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “5-Bromo-2-methoxypyridine” has been used as a building block for the β-alanine moiety of an αvβ3 antagonist .
  • Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
  • Results or Outcomes: The synthesis of a potent αvβ3 antagonist was achieved .

Application in Synthesis of Somatostatin sst 3 Receptor Antagonist

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “5-Bromo-2-methoxypyridine” has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
  • Methods of Application or Experimental Procedures: The specific experimental procedures and technical details were not provided in the source .
  • Results or Outcomes: The synthesis of a potent and selective somatostatin sst 3 receptor antagonist was achieved .

Safety And Hazards

5-Bromo-2-ethoxy-3-methoxypyridine is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Eigenschaften

IUPAC Name

5-bromo-2-ethoxy-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFQDAPOKQNRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735452
Record name 5-Bromo-2-ethoxy-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxy-3-methoxypyridine

CAS RN

1241752-31-7
Record name 5-Bromo-2-ethoxy-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As shown in step 5-i of Scheme 5, 5-bromo-2-chloro-3-methoxypyridine (1.0 g, 4.5 mmol, prepared in the same manner as Compound 1003 in Example 2 starting with 3-bromo-5-methoxypyridine) was treated with a sodium ethoxide/ethanol solution (5.05 mL, 21% w/v, 13.5 mmol) and the reaction mixture microwave irradiated at 100° C. for 20 minutes. Water was added and the ethanol evaporated under reduced pressure. The resulting aqueous solution was extracted with DCM and ether, followed by drying the combined extracts over MgSO4. After filtration, removal of the volatiles under reduced pressure provided 5-bromo-2-ethoxy-3-methoxypyridine (Compound 1016), 0.72 g, 69% yield): ESMS (M+H) 232.32/234.23. As shown in step 5-ii of Scheme 5, Compound 1017 (ESMS (M+H) 218.32/220.23) was prepared in the same manner as Compound 1016, using sodium methoxide in methanol instead of sodium ethoxide in ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium ethoxide ethanol
Quantity
5.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

As shown in step 5-i of Scheme 5,5-bromo-2-chloro-3-methoxypyridine (1.0 g, 4.5 mmol, prepared in the same manner as Compound 1003 in Example 2 starting with 3-bromo-5-methoxypyridine) was treated with a sodium ethoxide/ethanol solution (5.05 mL, 21% w/v, 13.5 mmol) and the reaction mixture microwave irradiated at 100° C. for 20 minutes. Water was added and the ethanol evaporated under reduced pressure. The resulting aqueous solution was extracted with DCM and ether, followed by drying the combined extracts over MgSO4. After filtration, removal of the volatiles under reduced pressure provided 5-bromo-2-ethoxy-3-methoxypyridine (Compound 1016), 0.72 g, 69% yield): ESMS (M+H) 232.32/234.23. As shown in step 5-ii of Scheme 5, Compound 1017 (ESMS (M+H) 218.32/220.23) was prepared in the same manner as Compound 1016, using sodium methoxide in methanol instead of sodium ethoxide in ethanol.
[Compound]
Name
5,5-bromo-2-chloro-3-methoxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium ethoxide ethanol
Quantity
5.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.